![molecular formula C21H22N2O4S B426445 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 454447-78-0](/img/structure/B426445.png)

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

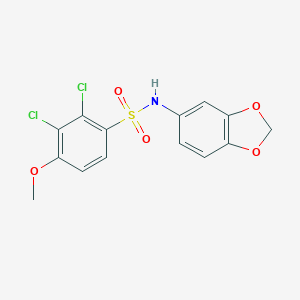

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.5g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Reactivity

The synthesis and reactivity of benzo[d]isothiazol-3(2H)-one 1,1-dioxides and their derivatives have been extensively studied. A novel approach involves the use of elemental sulfur or selenium in a copper-catalyzed tandem cyclization of functionalized ynamides, leading to the efficient synthesis of benzosultams. This method demonstrates a broad applicability and provides a straightforward route to structurally diverse compounds, including benzodithiazine and benzothiaselenazine dioxides, through regio- and stereospecific cyclizations (Reddy & Swamy, 2015).

Catalytic Applications

The complexation and catalytic capabilities of benzo[d]isothiazol derivatives have been explored in various contexts. For instance, half-sandwich Ruthenium(II) complexes featuring 1,2,3-triazole-based organosulfur/-selenium ligands have shown promise in catalytic oxidation and transfer hydrogenation reactions. These complexes, characterized by their pseudo-octahedral "piano-stool" disposition of donor atoms around Ru, exhibit enhanced efficiency in catalysis due to the involvement of specific nitrogen atoms of the triazole in coordination with Ru (Saleem et al., 2013).

Biological Activity

Research into the biological activities of benzo[d]isothiazol-3(2H)-one 1,1-dioxides and their derivatives has revealed potential applications in the medical field. Compounds synthesized from reactions involving N-amino heterocycles with 2-chlorosulfonylbenzoyl chloride have been evaluated for their inhibitory activity towards enzymes such as human leukocyte elastase (HLE) and acetylcholinesterase (AChE), with some derivatives showing promise as inhibitors and potential precursors for nitrogen-centered radicals (Zakharova et al., 2010).

作用機序

Target of Action

Similar compounds such as 4-benzoylpiperidine derivatives have been found to inhibit the glycine transporter 1 (glyt1) . GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, and its inhibition can lead to an increase in glycine levels, which can enhance NMDA receptor function .

Mode of Action

It can be inferred from similar compounds that it may interact with its target protein (such as glyt1) and inhibit its function . This inhibition could lead to changes in the concentration of neurotransmitters in the synaptic cleft, affecting neuronal signaling .

Biochemical Pathways

Based on the potential target (glyt1), it can be inferred that the compound may affect the glycine-dependent neurotransmission pathway . Inhibition of GlyT1 can increase the concentration of glycine in the synaptic cleft, enhancing the function of NMDA receptors and potentially affecting glutamatergic neurotransmission .

Pharmacokinetics

The compound’s boiling point is reported to be 127-128 °c at 2 mm hg , which might influence its distribution and elimination

Result of Action

Based on the potential inhibition of glyt1, it can be inferred that the compound may lead to an increase in synaptic glycine levels, enhancing nmda receptor function and potentially affecting neuronal signaling .

特性

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c24-20(15-23-21(25)18-8-4-5-9-19(18)28(23,26)27)22-12-10-17(11-13-22)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKSIIYRFBUERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B426362.png)

![N-[2-(benzylsulfanyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B426363.png)

![N-(2-furylmethyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B426364.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B426366.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B426368.png)

![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B426369.png)

![4-[methyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B426370.png)

![2,4,6-trimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B426373.png)

![N-(sec-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B426374.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-allylbenzamide](/img/structure/B426375.png)

![2-[(4-methoxyphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B426384.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B426385.png)